molecular formula C13H7Cl4NO B14686759 3,5-dichloro-N-(3,4-dichlorophenyl)benzamide CAS No. 27692-06-4

3,5-dichloro-N-(3,4-dichlorophenyl)benzamide

Katalognummer: B14686759
CAS-Nummer: 27692-06-4
Molekulargewicht: 335.0 g/mol
InChI-Schlüssel: KJUFCIMJNCPGSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dichloro-N-(3,4-dichlorophenyl)benzamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of multiple chlorine atoms attached to the benzene rings, which significantly influence its chemical behavior and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(3,4-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,4-dichloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like N,N-dimethylformamide (DMF). The mixture is heated to around 60°C to facilitate the reaction, resulting in the formation of the desired benzamide derivative .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The use of automated systems for solvent handling, temperature control, and product isolation is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-dichloro-N-(3,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,5-dichloro-N-(3,4-dichlorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3,5-dichloro-N-(3,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 3,5-dichloro-N-(2,4-dichlorophenyl)benzamide

Uniqueness

3,5-dichloro-N-(3,4-dichlorophenyl)benzamide is unique due to the specific positioning of chlorine atoms on the benzene rings, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability in various applications .

Eigenschaften

CAS-Nummer

27692-06-4

Molekularformel

C13H7Cl4NO

Molekulargewicht

335.0 g/mol

IUPAC-Name

3,5-dichloro-N-(3,4-dichlorophenyl)benzamide

InChI

InChI=1S/C13H7Cl4NO/c14-8-3-7(4-9(15)5-8)13(19)18-10-1-2-11(16)12(17)6-10/h1-6H,(H,18,19)

InChI-Schlüssel

KJUFCIMJNCPGSQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.